N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a chromene moiety
Mechanism of Action
Target of Action
It’s worth noting that both thiazole and trifluoromethyl benzyl moieties are found in various bioactive compounds . These compounds have been reported to interact with a wide range of targets, including various enzymes, receptors, and proteins, contributing to their diverse biological activities .
Mode of Action
Compounds containing thiazole and trifluoromethyl benzyl moieties are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the nature of the target and the structural features of the compound.
Biochemical Pathways
Compounds containing thiazole and trifluoromethyl benzyl moieties have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the metabolic stability of the compound . The thiazole moiety is also known to contribute to the bioavailability of many drugs .
Result of Action
Compounds containing thiazole and trifluoromethyl benzyl moieties have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and enzymes, suggesting that this compound may also have diverse biochemical interactions .
Cellular Effects
Similar compounds have been shown to have cytotoxic effects on various cancer cell lines .
Molecular Mechanism
Compounds with similar structures have been found to inhibit certain kinases , suggesting that this compound may also interact with enzymes and other biomolecules at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl benzyl azide in a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction conditions often require the use of solvents like toluene and catalysts such as palladium on carbon (Pd-C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using sodium salts of dithiocarbamic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd-C), copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and covalent organic frameworks.
Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl azide: Used in similar synthetic applications and shares the trifluoromethyl group.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of aromatic rings and heteroatoms.
Uniqueness
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of a trifluoromethyl group, a thiazole ring, and a chromene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S/c22-21(23,24)16-6-3-4-13(8-16)9-17-11-25-20(29-17)26-19(27)15-10-14-5-1-2-7-18(14)28-12-15/h1-8,11,15H,9-10,12H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMNEJQIJRMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.